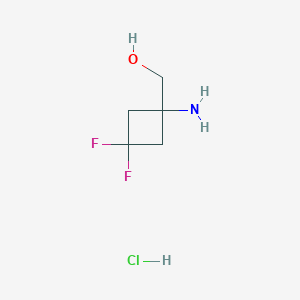

(1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride

Description

The exact mass of the compound (1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-amino-3,3-difluorocyclobutyl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO.ClH/c6-5(7)1-4(8,2-5)3-9;/h9H,1-3,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYXCKULAEUABEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523618-37-2 | |

| Record name | (1-amino-3,3-difluorocyclobutyl)methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride CAS number 1523618-37-2

Executive Summary: The "Escape from Flatland"

(1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride is a specialized fluorinated building block designed for modern drug discovery. As the pharmaceutical industry shifts away from flat, aromatic-heavy structures toward sp³-rich scaffolds—a strategy known as "Escaping Flatland"—this compound offers a critical solution.

It serves as a bioisostere for traditional spacers like gem-dimethyl groups or phenyl rings. The incorporation of the gem-difluoro moiety at the C3 position of the cyclobutane ring introduces unique electronic effects (lowering the pKa of the amine) and conformational restriction, enhancing metabolic stability without significantly increasing lipophilicity.

Physicochemical Profile

Understanding the fundamental properties of this salt is essential for accurate stoichiometry in synthesis and formulation.[1]

| Property | Value | Notes |

| Chemical Name | (1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride | |

| CAS Number | 1523618-37-2 | |

| Molecular Formula | C₅H₁₀ClF₂NO | (HCl salt) |

| Molecular Weight | 173.59 g/mol | Free base: ~137.13 g/mol |

| Appearance | White to off-white solid | Hygroscopic |

| Solubility | High in Water, Methanol, DMSO | Limited solubility in non-polar solvents (DCM, Hexane) |

| pKa (Amine) | ~7.5 - 8.5 (Estimated) | Lower than typical primary amines (~10) due to electron-withdrawing fluorine effect |

| H-Bond Donors | 4 | NH₃⁺ (3) + OH (1) |

| H-Bond Acceptors | 3 | F (2) + O (1) |

Synthetic Methodology

Retrosynthetic Analysis

The target molecule is an amino alcohol .[1] The most logical precursor is the corresponding amino acid (1-amino-3,3-difluorocyclobutanecarboxylic acid).

-

Step 1: Construction of the quaternary center via Bucherer-Bergs chemistry.

-

Step 2: Hydrolysis to the amino acid.[1]

-

Step 3: Esterification (Activation).[1]

-

Step 4: Reduction to the alcohol.

Detailed Protocol

Phase 1: Formation of the Amino Acid Core

Reagents: 3,3-Difluorocyclobutanone, Potassium Cyanide (KCN), Ammonium Carbonate ((NH₄)₂CO₃).

-

Bucherer-Bergs Reaction: Dissolve 3,3-difluorocyclobutanone in Ethanol/Water (1:1). Add (NH₄)₂CO₃ (3.0 eq) and KCN (1.1 eq).[1] Heat to 60°C for 12–24 hours.

-

Hydrolysis: Isolate the hydantoin and reflux in 6M NaOH (aq) for 48 hours. This opens the ring to yield 1-amino-3,3-difluorocyclobutanecarboxylic acid .

-

Purification: Neutralize to pH 7 to precipitate the zwitterionic amino acid.[1]

-

Phase 2: Conversion to Amino Alcohol (The Target)

Reagents: Thionyl Chloride (SOCl₂), Methanol, Sodium Borohydride (NaBH₄).

-

Esterification (Activation):

-

Reduction:

-

Salt Formation:

Synthetic Logic Visualization

The following diagram illustrates the critical pathway and the decision nodes for purity control.

Figure 1: Step-wise synthetic pathway from ketone precursor to final amino alcohol hydrochloride.

Applications in Drug Design

This compound is not just a passive linker; it is an active modulator of physicochemical properties.[1]

Bioisosteric Replacement[1][6]

-

Carbonyl Mimicry: The gem-difluoro group is electronically similar to a carbonyl oxygen but is lipophilic and non-reactive.

-

Conformational Locking: The cyclobutane ring restricts the rotation of the amine and alcohol arms, potentially locking the molecule into a bioactive conformation (reducing the entropic penalty of binding).

pKa Modulation

The fluorine atoms at C3 exert a strong inductive effect (

-

Effect: This lowers the pKa of the primary amine from ~10 (typical alkyl amine) to ~7.5–8.5.[1]

-

Benefit: At physiological pH (7.4), a significant fraction of the drug may exist as the free base, improving membrane permeability (passive diffusion) compared to non-fluorinated analogues.

Handling and Stability

-

Hygroscopicity: As a hydrochloride salt with a free hydroxyl group, the compound attracts moisture.[1] Store in a desiccator at -20°C.

-

Stability: The C-F bonds are metabolically stable.[1] The cyclobutane ring is strained but stable under standard laboratory conditions.[1] Avoid strong Lewis acids which might induce ring-opening or rearrangement.

References

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [1]

-

Mykhailiuk, P. K. (2015).[1] Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry.[1][5][2] (Context on fluorinated cyclobutanes).

-

Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. (Analogous sp3-rich building blocks). [1]

-

Gilead Sciences Inc. (2022).[1] Lenacapavir FDA Approval Context. (Example of recent success with fluorinated/sp3-rich capsids).

-

Aladdin Scientific. (2024).[1] Product Specifications: (1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride.[6]

Sources

- 1. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]

- 2. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. en.odoo.aladdin-e.com [en.odoo.aladdin-e.com]

The Strategic Synthesis and Discovery of Fluorinated Amino Alcohols: A Technical Guide for Drug Development Professionals

Introduction: The Transformative Influence of Fluorine in Amino Alcohol Scaffolds

The strategic incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] Fluorinated amino alcohols, a unique structural class, have emerged as particularly valuable building blocks in drug discovery. The introduction of fluorine can induce favorable conformational changes, modulate pKa, enhance metabolic stability by blocking sites of oxidation, and improve membrane permeability.[1][2] These modifications can lead to enhanced potency, selectivity, and overall viability of a therapeutic agent.[3][4] This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for accessing these valuable compounds, insights into the rationale behind methodological choices, and a look into their applications in contemporary drug discovery.

Strategic Pathways to Chiral Fluorinated Amino Alcohols: A Synthetic Overview

The synthesis of fluorinated amino alcohols presents unique challenges due to the need for precise control over stereochemistry at multiple centers, one of which bears the sterically and electronically demanding fluorine or fluoroalkyl group. Several powerful strategies have been developed to address these challenges, each with its own set of advantages and considerations.

Diastereoselective Reduction of α-Amino-β-Fluoroalkyl Ketones

A robust and widely employed method for the synthesis of fluorinated amino alcohols is the diastereoselective reduction of the corresponding α-amino-β-fluoroalkyl ketones.[5] The choice of reducing agent and reaction conditions is critical in controlling the stereochemical outcome, leading to either syn- or anti-diastereomers.

The underlying principle of this approach is the stereocontrolled reduction of a prochiral ketone, where the existing chirality of the adjacent α-amino center directs the facial attack of the hydride. The relative stereochemistry of the product is often dictated by the nature of the protecting group on the nitrogen and the steric bulk of the substituents.

Experimental Protocol: Diastereoselective Reduction of an N-Boc-Protected α-Amino-β-Trifluoromethyl Ketone

This protocol describes a general procedure for the diastereoselective reduction of an N-Boc-protected α-amino-β-trifluoromethyl ketone to the corresponding syn-amino alcohol.

Materials:

-

N-Boc-protected α-amino-β-trifluoromethyl ketone (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the N-Boc-protected α-amino-β-trifluoromethyl ketone in a mixture of DCM and MeOH (e.g., 4:1 v/v) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add sodium borohydride portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Allow the mixture to warm to room temperature and separate the organic layer.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired syn-fluorinated amino alcohol.

Self-Validation: The diastereomeric ratio of the product should be determined by ¹H or ¹⁹F NMR spectroscopy of the crude reaction mixture or the purified product. The stereochemical assignment can be confirmed by X-ray crystallography or by conversion to a known derivative.

Asymmetric Synthesis via Chiral Auxiliaries and Catalysts

Achieving high levels of enantioselectivity is paramount in drug development. Asymmetric synthesis of fluorinated amino alcohols can be accomplished through the use of chiral auxiliaries or, more elegantly, through catalytic asymmetric methods.

A powerful strategy for the asymmetric synthesis of a variety of fluorinated amino acids, which can be subsequently reduced to the corresponding amino alcohols, involves the use of chiral Ni(II) complexes of a Schiff base derived from a chiral amino acid.[6][7] This methodology allows for the diastereoselective alkylation of the complex with a fluorinated electrophile, with the stereochemical outcome dictated by the chiral ligand.

Figure 1. Workflow for the asymmetric synthesis of fluorinated amino alcohols using a chiral Ni(II) complex.

The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for the direct, enantioselective synthesis of 1,2-amino alcohols from alkenes.[8][9] This reaction utilizes a chiral osmium catalyst in the presence of a nitrogen source to install both the amino and hydroxyl functionalities across a double bond in a syn-selective manner. The use of dihydroquinine (DHQ) and dihydroquinidine (DHQD) derived ligands allows for the selective formation of either enantiomer of the product.[10]

Figure 2. Simplified mechanism of the Sharpless Asymmetric Aminohydroxylation.

Biocatalytic Approaches: The Power of Enzymes

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral fluorinated amino alcohols.[1] Enzymes such as transaminases and dehydrogenases can operate under mild conditions and often exhibit exquisite enantio- and regioselectivity, minimizing the need for protecting groups and harsh reagents.

Transaminases (TAs) catalyze the transfer of an amino group from a donor molecule to a ketone substrate.[11] By employing a fluorinated ketone, this enzymatic transformation can provide direct access to the corresponding chiral fluorinated amine, which can be a fluorinated amino alcohol if the ketone also contains a hydroxyl group, or can be further processed. The stereochemical outcome is determined by the specific transaminase used, with both (R)- and (S)-selective enzymes being available.

Figure 3. General scheme for the biocatalytic synthesis of fluorinated amino alcohols using a transaminase.

Data Summary: Comparison of Synthetic Methodologies

| Synthetic Method | Key Features | Typical Diastereoselectivity (dr) | Typical Enantioselectivity (ee) | Advantages | Limitations |

| Diastereoselective Reduction | Reduction of α-amino-β-fluoroalkyl ketones | 80:20 to >99:1 | Dependent on substrate chirality | Straightforward, scalable | Requires stereochemically pure starting material |

| Chiral Ni(II) Complex | Asymmetric alkylation | >95:5 | >94% | High enantioselectivity, gram-scale synthesis possible[6] | Multi-step process, requires stoichiometric chiral auxiliary |

| Sharpless AA | Direct aminohydroxylation of alkenes | syn-selective | 80-99% | Atom-economical, high enantioselectivity | Use of toxic and expensive osmium catalyst |

| Biocatalytic Transamination | Enzymatic amination of fluorinated ketones | N/A | >99% | High enantioselectivity, mild reaction conditions, environmentally friendly | Substrate scope can be limited by enzyme specificity |

Applications in Drug Discovery: Case Studies and Future Perspectives

Fluorinated amino alcohols are integral components of several approved drugs and clinical candidates, highlighting their importance in modern pharmaceutical research.[3][12][13]

-

Sitagliptin (Januvia®): While not containing a fluorinated amino alcohol itself, the synthesis of this dipeptidyl peptidase-4 (DPP-4) inhibitor has inspired methodologies that are applicable to fluorinated analogs. The core β-amino acid structure is a key pharmacophore, and fluorination could be used to modulate its properties.

-

18F-labeled Amino Alcohols for PET Imaging: The use of the positron-emitting isotope ¹⁸F allows for the synthesis of radiotracers for positron emission tomography (PET).[12] Fluorinated amino alcohols can be incorporated into molecules designed to target specific biological processes, enabling non-invasive imaging in diagnostics and drug development. For example, 18F-Fluorodopa is used in the diagnosis of Parkinson's disease.[12]

The continued development of novel synthetic methods, particularly in the areas of asymmetric catalysis and biocatalysis, will undoubtedly expand the accessibility and diversity of fluorinated amino alcohols. This will, in turn, provide medicinal chemists with a richer toolbox for the design of next-generation therapeutics with improved efficacy and safety profiles.

Conclusion

The synthesis of fluorinated amino alcohols is a dynamic and evolving field of research with profound implications for drug discovery and development. The methodologies outlined in this guide, from diastereoselective reductions to sophisticated asymmetric catalytic and biocatalytic transformations, provide a strategic framework for accessing these valuable building blocks. A thorough understanding of the principles behind each synthetic choice, coupled with a commitment to rigorous self-validating protocols, will empower researchers to harness the full potential of fluorine in the design of innovative and effective medicines.

References

-

Mlostoń, G., Romański, J., & Heimgartner, H. (2010). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry, 6, 113. [Link]

-

Han, J., et al. (2022). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 18, 136-145. [Link]

-

Organic Chemistry Portal. Sharpless Aminohydroxylation (Oxyamination). [Link]

-

Al-Karmalawy, A. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(1), 359. [Link]

- Codexis, Inc. (2013). Process for the asymmetric amination of ketones employing omega-transaminases in organic solvents.

-

Gogoi, P., et al. (2016). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Combinatorial Science, 18(10), 624-635. [Link]

-

Soloshonok, V. A., et al. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(23), 8234. [Link]

-

Yusupova, Y. R., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(19), 6271. [Link]

-

Periasamy, M. (2009). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA International Journal for Chemistry, 63(4), 195-199. [Link]

-

Mondal, P., & Argade, N. P. (2017). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC advances, 7(64), 40293-40321. [Link]

-

O'Hagan, D. (2019). Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews, 119(17), 10708-10764. [Link]

-

Contente, M. L., et al. (2017). Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system. Biotechnology and Bioengineering, 114(8), 1697-1705. [Link]

-

Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 789541. [Link]

-

de Vries, J. G., & de Vries, A. H. M. (2003). Enantio- and diastereoselective synthesis of γ-amino alcohols. Chemical Society Reviews, 32(5), 265-274. [Link]

-

Mycock, C., et al. (2022). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery, 17(12), 1365-1380. [Link]

-

Soloshonok, V. A., & Sorochinsky, A. E. (2014). Synthesis of Fluorinated β-Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry (pp. 1-34). [Link]

-

Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. [Link]

-

Popowycz, F., et al. (2017). Synthesis of chiral amino-alcohols. [Link]

-

Al-Karmalawy, A. A., et al. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals, 15(11), 1386. [Link]

-

Brigaud, T., et al. (2022). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 27(3), 1046. [Link]

-

Sharpless, K. B., et al. (1996). Asymmetric Aminohydroxylation of Olefins. Journal of the American Chemical Society, 118(1), 35-42. [Link]

-

Companyó, X., et al. (2022). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry, 87(7), 4883-4893. [Link]

-

Gogoi, P., et al. (2016). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS combinatorial science, 18(10), 624–635. [Link]

-

Torssell, S. (2005). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-portal.org. [Link]

-

Soloshonok, V. A., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(5), 1539. [Link]

-

LibreTexts Chemistry. (2024). 29.9: Catabolism of Proteins- Deamination. [Link]

-

Mondal, P., & Argade, N. P. (2017). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. Semantic Scholar. [Link]

-

Taylor & Francis. (n.d.). Transamination – Knowledge and References. [Link]

-

Goodwin, N. (2002). The Career of K. Barry Sharpless. Macmillan Group Meeting. [Link]

Sources

- 1. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]

- 9. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

The Gem-Difluorocyclobutane Moiety: A Strategic Tool in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a spectrum of physicochemical and pharmacological properties. Among the array of fluorinated motifs, the gem-difluorocyclobutane group has emerged as a particularly valuable entity. This guide provides a comprehensive technical overview of the role and application of the gem-difluorocyclobutane moiety in drug design. We will delve into its synthesis, conformational preferences, and its profound impact on critical drug-like properties, including metabolic stability, acidity (pKa), and lipophilicity (LogP). Through an analysis of its function as a bioisostere and examination of key case studies, this document will illustrate the causal relationships between the unique structural features of the gem-difluorocyclobutane unit and its beneficial effects on drug candidates. Detailed experimental protocols for the synthesis of key building blocks and for the assessment of metabolic stability are also provided to equip researchers with the practical knowledge to leverage this powerful motif in their drug discovery programs.

Introduction: The Rise of Fluorine in Medicinal Chemistry

The introduction of fluorine into small molecules can induce significant changes in their biological and physical properties.[1][2] Fluorine's high electronegativity, small van der Waals radius (1.47 Å), and the strength of the carbon-fluorine bond make it a unique tool for medicinal chemists.[1] Strategically placed fluorine atoms can block sites of metabolism, modulate the acidity or basicity of nearby functional groups, and influence molecular conformation, all of which can lead to improved pharmacokinetic profiles and enhanced target affinity.[3] While simple fluorination has been a long-standing strategy, the use of more complex fluorinated motifs, such as the gem-difluorocyclobutane ring, offers a more nuanced and powerful approach to molecular design.

The gem-difluorocyclobutane moiety, a four-membered carbocycle bearing two fluorine atoms on the same carbon, has garnered increasing interest due to its unique combination of properties. It is a small, polar, yet lipophilic group that can act as a bioisosteric replacement for other common functional groups, offering a distinct set of advantages in drug design.[4][5]

Physicochemical and Pharmacokinetic Impact of the Gem-Difluorocyclobutane Moiety

The true value of the gem-difluorocyclobutane unit lies in its ability to predictably and favorably alter the properties of a lead compound. The following sections will explore the key areas of impact.

Metabolic Stability: Blocking the Metabolic "Weak Spot"

One of the most significant advantages of incorporating a gem-difluorocyclobutane moiety is the enhancement of metabolic stability.[1] The strong C-F bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, a major pathway for drug clearance. By replacing a metabolically labile group, such as a carbonyl or a gem-dimethyl group, with a gem-difluorocyclobutane, medicinal chemists can effectively "shield" that position from enzymatic attack.[4][6]

A prominent example of this strategy is the development of Ivosidenib (AG-120) , a first-in-class inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[6] In the optimization of this drug, the gem-difluorocyclobutane motif was found to be crucial for increasing metabolic stability while maintaining the desired potency.[6] This strategic replacement of a metabolically vulnerable site with the robust difluorinated ring is a prime example of rational drug design.[4][6]

Modulation of Acidity and Basicity (pKa)

The highly electronegative fluorine atoms in the gem-difluorocyclobutane ring exert a strong electron-withdrawing inductive effect. This effect can significantly lower the pKa of nearby acidic protons or the pKaH of basic amines.[7] This modulation of acidity and basicity can have profound effects on a drug's solubility, absorption, and target engagement. For instance, lowering the pKa of a basic amine can reduce its charge at physiological pH, potentially improving membrane permeability and reducing off-target interactions with ion channels like hERG.[4]

Impact on Lipophilicity (LogP)

The influence of the gem-difluorocyclobutane moiety on lipophilicity is more complex than its effect on pKa. While the introduction of fluorine generally increases lipophilicity, the overall effect of the gem-difluorocyclobutane group depends on the molecular context.[7] In some cases, it can increase LogP, while in others, particularly in comparison to a gem-dimethyl group, it can lead to a decrease or a negligible change in lipophilicity.[7] This nuanced effect allows for the fine-tuning of a molecule's solubility and permeability profile.

Conformational Control and Bioisosterism

The gem-difluorocyclobutane ring is not a passive scaffold; its conformational preferences can influence the overall shape of a drug molecule. The cyclobutane ring itself is puckered, and the presence of the gem-difluoro group can alter the degree of this puckering, which is typically more planar than non-fluorinated cyclobutanes but more puckered than four-membered heterocycles.[2][4] This can lead to a more rigid and pre-organized conformation, which can be advantageous for binding to a specific target receptor, as it reduces the entropic penalty of binding.[8]

The gem-difluorocyclobutane moiety is an excellent bioisostere for both carbonyl groups and gem-dimethyl groups.[9]

-

Carbonyl Bioisostere: The C-F bonds are polarized, creating a dipole moment that can mimic the polar nature of a carbonyl group. This allows the gem-difluorocyclobutane to engage in similar polar interactions with a target protein.

-

Gem-Dimethyl Bioisostere: While sterically similar to a gem-dimethyl group, the gem-difluorocyclobutane offers a different electronic profile and improved metabolic stability.

The ability to act as a bioisostere for these common functional groups provides medicinal chemists with a valuable tool to overcome liabilities associated with the original group while retaining or even improving biological activity.

Data Presentation: Comparative Physicochemical Properties

To illustrate the impact of the gem-difluorocyclobutane moiety, the following table summarizes the comparative physicochemical properties of representative building blocks.

| Compound | Structure | pKa | LogP |

| Cyclobutane carboxylic acid |  | 4.8 | 1.1 |

| 3,3-Difluorocyclobutane carboxylic acid |  | 4.1 | 0.9 |

| Cyclobutylamine |  | 10.4 | 0.8 |

| 3,3-Difluorocyclobutylamine |  | 8.9 | 0.6 |

Note: The pKa and LogP values are approximate and can vary depending on the experimental conditions. The structures are representative.

Synthesis of Gem-Difluorocyclobutane Containing Molecules

The successful application of the gem-difluorocyclobutane moiety in drug design is contingent on the availability of efficient and scalable synthetic routes.

Key Synthetic Strategies

Two primary strategies have emerged for the synthesis of gem-difluorocyclobutanes:

-

Deoxofluorination of Cyclobutanones: This is a common and effective method that involves the treatment of a corresponding cyclobutanone with a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or its analogues (e.g., Deoxo-Fluor®).[10][11] The choice of fluorinating agent and reaction conditions is crucial to achieve good yields and avoid side reactions.

-

Nucleophilic Addition to 3,3-Difluorocyclobutanone: While seemingly straightforward, the addition of common organometallic reagents like Grignard or organolithium reagents to 3,3-difluorocyclobutanone is often problematic, leading to low yields. The use of organolanthanum reagents has been shown to be crucial in overcoming this challenge, enabling the efficient addition of carbon nucleophiles to form the corresponding tertiary alcohols, which can be further functionalized.[4][12]

Caption: Key synthetic routes to gem-difluorocyclobutane derivatives.

Experimental Protocols

This protocol describes a typical laboratory-scale synthesis starting from the corresponding ethyl ester.

Step 1: Saponification of Ethyl 3,3-difluorocyclobutanecarboxylate [13]

-

Materials:

-

Ethyl 3,3-difluorocyclobutanecarboxylate (1.0 eq)

-

Sodium hydroxide (NaOH) (1.1 eq)

-

Methanol (MeOH)

-

Water (H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

-

Procedure: a. Dissolve NaOH in a 1:1 mixture of MeOH and H₂O. b. To this solution, add ethyl 3,3-difluorocyclobutanecarboxylate at room temperature. c. Stir the resulting mixture at room temperature for 15 hours. d. Reduce the volume of the reaction mixture by half using a rotary evaporator. e. Acidify the remaining solution to pH 1 with concentrated HCl. f. Extract the aqueous layer with CH₂Cl₂ (3 times). g. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 3,3-difluorocyclobutane carboxylic acid as a white solid.

Caution: DAST is toxic and moisture-sensitive. This reaction should be performed in a well-ventilated fume hood by trained personnel.

-

Materials:

-

Substituted cyclobutanone (1.0 eq)

-

Diethylaminosulfur trifluoride (DAST) (1.1 eq)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure: a. Dissolve the cyclobutanone in anhydrous CH₂Cl₂ in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Add DAST dropwise to the cooled solution. d. Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC. e. Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous NaHCO₃ solution. f. Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 times). g. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel.

This assay provides a measure of the intrinsic clearance of a compound.

-

Materials:

-

Test compound (e.g., 10 mM stock in DMSO)

-

Pooled human liver microsomes (HLM)

-

Phosphate buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile with an internal standard for quenching and analysis

-

Positive control compounds (e.g., a high clearance and a low clearance compound)

-

96-well plates

-

Incubator/shaker (37 °C)

-

-

Procedure: a. Prepare the incubation mixture by diluting the HLM in phosphate buffer containing MgCl₂. b. Add the test compound to the incubation mixture to achieve the desired final concentration (e.g., 1 µM), ensuring the final DMSO concentration is low (e.g., <0.1%). c. Pre-incubate the plate at 37 °C for 5-10 minutes. d. Initiate the metabolic reaction by adding the NADPH regenerating system. e. At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing the internal standard. f. Centrifuge the plate to precipitate the proteins. g. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound. h. Determine the rate of disappearance of the test compound and calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Caption: Workflow for an in vitro metabolic stability assay.

Case Study: The Role of Gem-Difluorocyclobutane in Ivosidenib

As previously mentioned, the development of Ivosidenib is a compelling case study. The gem-difluorocyclobutane moiety was introduced to address a metabolic liability in an earlier analog.[6] This strategic modification not only blocked the problematic metabolic pathway but also maintained the necessary potency and overall physicochemical properties required for a successful drug candidate. This highlights the power of the gem-difluorocyclobutane group as a problem-solving tool in medicinal chemistry.

Future Perspectives

The gem-difluorocyclobutane moiety is no longer a niche curiosity but a validated and valuable tool in the medicinal chemist's arsenal. As synthetic methodologies continue to improve, allowing for more diverse and efficient access to these building blocks, we can expect to see their even wider application in drug discovery.[4][12] Future research will likely focus on exploring the impact of more complex substitution patterns on the cyclobutane ring and further elucidating the subtle conformational effects that can be exploited for rational drug design.

Conclusion

The gem-difluorocyclobutane moiety offers a unique and advantageous combination of properties for drug design. Its ability to enhance metabolic stability, modulate pKa, and serve as a versatile bioisostere makes it a powerful tool for addressing common challenges in lead optimization. By understanding the underlying principles of its effects and leveraging efficient synthetic strategies, researchers can effectively utilize the gem-difluorocyclobutane group to design safer and more effective medicines.

References

- CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google P

- CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google P

-

Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. - ResearchGate. (URL: [Link])

-

(PDF) Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. (URL: [Link])

-

Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem -Difluorocyclobutanols | Request PDF - ResearchGate. (URL: [Link])

-

Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols | ChemRxiv. (URL: [Link])

-

Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks - PubMed. (URL: [Link])

-

Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

LogP−pKa plot for fluoroalkyl‐substituted cyclobutane building blocks. - ResearchGate. (URL: [Link])

-

A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid - ResearchGate. (URL: [Link])

-

Viewing a reaction path diagram — Cantera 3.2.0 documentation. (URL: [Link])

-

Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (URL: [Link])

-

Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC - PubMed Central. (URL: [Link])

-

Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST | Request PDF - ResearchGate. (URL: [Link])

-

Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific. (URL: [Link])

-

Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem - American Chemical Society. (URL: [Link])

-

Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning - Blackthorn AI. (URL: [Link])

-

rNets: A standalone package to visualize reaction networks. - ChemRxiv. (URL: [Link])

-

pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... - ResearchGate. (URL: [Link])

-

The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Diva-portal.org. (URL: [Link])

-

Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PubMed. (URL: [Link])

-

Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1-Mutant Cancers - ResearchGate. (URL: [Link])

-

Graphviz tutorial - YouTube. (URL: [Link])

-

An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC - NIH. (URL: [Link])

-

Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery - PubMed. (URL: [Link])

-

Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning | ChemRxiv. (URL: [Link])

-

Full article: Fluorinated building blocks in drug design: new pathways and targets. (URL: [Link])

-

How do you interpret a reaction pathway diagram? - TutorChase. (URL: [Link])

-

Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives - Chapman University Digital Commons. (URL: [Link])

-

Creating a Graph of Chemical Reactions - Graph Database & Analytics - Neo4j. (URL: [Link])

-

Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (URL: [Link])

-

Fluorine in drug discovery: Role, design and case studies. (URL: [Link])

-

Photocatalytic synthesis of 3,3-disubstituted cyclobutanols via trifunctionalization of [1.1.1]propellane - Green Chemistry (RSC Publishing). (URL: [Link])

-

Metabolic Stability Assay Services - BioIVT. (URL: [Link])

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. diva-portal.org [diva-portal.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

The Ascendant Role of Fluorinated Cyclobutane Derivatives in Modern Drug Discovery: A Technical Guide

Abstract

The strategic incorporation of fluorinated cyclobutane moieties into small molecule drug candidates represents a burgeoning frontier in medicinal chemistry. This guide provides an in-depth technical exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of this unique chemical class. By leveraging the conformational rigidity of the cyclobutane scaffold and the distinct physicochemical properties imparted by fluorine, researchers are unlocking new avenues for developing potent and selective therapeutics across a spectrum of diseases, including viral infections, cancer, and neurological disorders. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the application of fluorinated cyclobutane derivatives in contemporary drug design.

Introduction: The Strategic Imperative for Novel Scaffolds in Drug Discovery

The relentless pursuit of novel chemical matter with enhanced therapeutic profiles is a central theme in modern drug discovery. The cyclobutane ring, once considered an esoteric scaffold, has emerged as a valuable building block. Its inherent ring strain and puckered conformation offer a unique three-dimensional geometry that can rigidly orient substituents in space, a desirable trait for optimizing interactions with biological targets.[1] This conformational restriction can lead to improved potency and selectivity while minimizing off-target effects.[2]

The introduction of fluorine into organic molecules is a well-established strategy to modulate their physicochemical and pharmacological properties.[3] The small size, high electronegativity, and ability to form strong bonds with carbon make fluorine a unique tool for enhancing metabolic stability, modulating pKa, and improving membrane permeability.[4] When combined, the fluorinated cyclobutane motif presents a powerful synergistic approach to crafting next-generation therapeutics.

This guide will delve into the core principles and practical applications of fluorinated cyclobutane derivatives, providing a technical narrative grounded in field-proven insights.

The Physicochemical Impact of Fluorine on the Cyclobutane Scaffold

The introduction of fluorine onto a cyclobutane ring profoundly alters its electronic and steric properties, influencing its interactions with biological systems.

Modulation of Acidity and Basicity (pKa)

Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, which can significantly lower the pKa of nearby acidic or basic functional groups. For instance, the pKa of amines and carboxylic acids can be reduced by up to three units upon fluorination of an adjacent oxetane ring, a close structural relative of cyclobutane.[5] This modulation of pKa is critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, cell permeability, and target engagement.

Tuning Lipophilicity (LogP)

The impact of fluorination on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, the introduction of multiple fluorine atoms, such as in a trifluoromethyl group, can either increase or decrease lipophilicity depending on the overall molecular environment. This ability to fine-tune lipophilicity is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6]

Enhancing Metabolic Stability

The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. Strategically placing fluorine atoms at sites of potential metabolic oxidation can block these pathways, thereby increasing the metabolic stability and half-life of a drug candidate.[4] The cyclobutane ring itself can also enhance metabolic stability by presenting a less favorable substrate for metabolic enzymes compared to more flexible alkyl chains.[2]

Synthetic Strategies for Fluorinated Cyclobutane Derivatives

The synthesis of fluorinated cyclobutanes often requires specialized methodologies to control regioselectivity and stereoselectivity.

[2+2] Cycloaddition Reactions

A common approach to constructing the cyclobutane core is through [2+2] cycloaddition reactions between two olefinic precursors. This method allows for the direct incorporation of fluorinated substituents if one or both of the starting alkenes are fluorinated.

Deoxyfluorination of Cyclobutanol Precursors

The direct conversion of a hydroxyl group on a pre-formed cyclobutane ring to a fluorine atom can be achieved using deoxyfluorination reagents.

Synthesis of Fluorinated Cyclobutane Nucleoside Analogs

The synthesis of fluorinated cyclobutane nucleoside analogs typically involves a convergent approach, where a fluorinated cyclobutane sugar mimic is coupled with a nucleobase.[7]

Experimental Protocol: Synthesis of a cis-3-Fluoro-cyclobutane Methanol Derivative

This protocol provides a representative example of the synthesis of a fluorinated cyclobutane building block.

Step 1: Reduction of Carboxylic Acid

-

To a solution of cis-3-bromocyclobutanecarboxylic acid (1 eq) in anhydrous THF (0.5 M) at 0 °C under an inert atmosphere, add borane-dimethyl sulfide complex (BH3·SMe2, 1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction by the slow addition of methanol at 0 °C.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield (cis-3-bromocyclobutyl)methanol.

Step 2: Nucleophilic Fluorination

-

To a solution of (cis-3-bromocyclobutyl)methanol (1 eq) in anhydrous DMF (0.2 M), add silver fluoride (AgF, 1.5 eq).

-

Heat the reaction mixture to 80 °C and stir for 24 hours.

-

Cool the mixture to room temperature and filter through a pad of Celite.

-

Dilute the filtrate with water and extract with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford cis-3-fluorocyclobutyl)methanol.

Biological Activities of Fluorinated Cyclobutane Derivatives

The unique structural and electronic properties of fluorinated cyclobutanes have led to their exploration in a wide range of therapeutic areas.

Antiviral Activity

Fluorinated cyclobutane nucleoside analogs have shown significant promise as antiviral agents. By mimicking natural nucleosides, these compounds can be incorporated into the growing viral DNA or RNA chain, leading to chain termination and inhibition of viral replication.

Case Study: Ziresovir (AK0529)

Ziresovir is an orally bioavailable inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein.[8][9] The molecule contains an oxetane ring, a close analog of cyclobutane. It exhibits potent antiviral activity with an EC50 value of 3 nM.[4] Ziresovir binds to the F protein, preventing the conformational changes necessary for the virus to fuse with the host cell membrane.[9] This mechanism effectively blocks viral entry and subsequent replication. Clinical trials have demonstrated that Ziresovir can reduce viral load and clinical symptoms in infants hospitalized with RSV infection.[10]

Caption: Simplified LRRK2 signaling pathway and its inhibition.

Central Nervous System (CNS) Activity

The ability of fluorine to enhance lipophilicity and metabolic stability makes fluorinated cyclobutanes attractive candidates for CNS-active drugs, which must cross the blood-brain barrier. [3]The rigid cyclobutane scaffold can also be used to mimic the conformation of endogenous neurotransmitters or to position functional groups for optimal interaction with CNS receptors and enzymes.

Structure-Activity Relationships (SAR)

The biological activity of fluorinated cyclobutane derivatives is highly dependent on the position and stereochemistry of the fluorine atoms, as well as the nature and orientation of other substituents on the cyclobutane ring.

Impact of Fluorine Position and Stereochemistry

The placement of fluorine can have a dramatic effect on binding affinity and selectivity. For example, in a series of Janus kinase 1 (JAK1) inhibitors, a cis-1,3-cyclobutane diamine linker was found to be optimal for potency and selectivity. [11]The puckered conformation of the cis-cyclobutane ring correctly positioned a sulfonamide group for crucial hydrogen bonding interactions with the target enzyme. [11]The corresponding trans-isomer was significantly less active. [11]

Quantitative SAR Data

The following table presents hypothetical SAR data for a series of fluorinated cyclobutane kinase inhibitors, illustrating the impact of structural modifications on inhibitory activity.

| Compound | R1 | R2 | R3 | R4 | Kinase IC50 (nM) |

| 1a | H | H | H | H | 580 |

| 1b | F | H | H | H | 150 |

| 1c | H | F | H | H | 320 |

| 1d | F | F | H | H | 45 |

| 1e | F | F | CH3 | H | 98 |

| 1f | F | F | H | CH3 | 25 |

This is a representative table. Actual values would be derived from specific experimental data.

Experimental Protocols for Biological Evaluation

Plaque Reduction Assay for Antiviral Activity

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50). [12][13] Workflow for Plaque Reduction Assay

Caption: Experimental workflow for a plaque reduction assay.

Step-by-Step Protocol:

-

Cell Seeding: Seed a 24-well plate with a suitable host cell line at a density that will yield a confluent monolayer the next day.

-

Compound Preparation: Prepare serial dilutions of the fluorinated cyclobutane derivative in cell culture medium.

-

Virus Infection: Remove the growth medium from the cells and infect the monolayer with a dilution of virus that will produce 50-100 plaques per well. Incubate for 1 hour at 37 °C to allow for viral adsorption.

-

Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the different concentrations of the test compound.

-

Incubation: Incubate the plates at 37 °C for a period sufficient for plaques to develop (typically 2-10 days).

-

Plaque Visualization: Fix and stain the cells (e.g., with a crystal violet solution). The plaques will appear as clear zones in the stained cell monolayer.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each compound concentration relative to the untreated virus control. Determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration and fitting the data to a dose-response curve.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation. [14] Step-by-Step Protocol:

-

Cell Seeding: Seed a 96-well plate with a cancer cell line at a predetermined optimal density.

-

Compound Treatment: After allowing the cells to adhere overnight, treat them with serial dilutions of the fluorinated cyclobutane derivative and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Determine the IC50 value by plotting the percent viability versus the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

Fluorinated cyclobutane derivatives have firmly established their place in the medicinal chemist's toolbox. The synergistic combination of the cyclobutane scaffold's conformational rigidity and the unique physicochemical properties of fluorine provides a powerful strategy for designing novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. As synthetic methodologies for accessing these complex structures continue to advance, we can anticipate an even greater proliferation of fluorinated cyclobutane-containing drug candidates entering clinical development. The future of this exciting area of research lies in the continued exploration of novel fluorinated cyclobutane architectures and their application to an expanding range of challenging biological targets.

References

-

ChemRxiv. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. [Link]

-

Oreate AI Blog. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. [Link]

-

PMC. Cyclobutanes in Small‐Molecule Drug Candidates. [Link]

-

ResearchGate. Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. [Link]

-

ResearchGate. Fluorocyclobutane‐containing pharmaceuticals and drug candidates. [Link]

-

PMC. Small Molecule Kinase Inhibitors for LRRK2 and Their Application to Parkinson's Disease Models. [Link]

-

ResearchGate. Fluorinated Molecules as Drugs and Imaging Agents in the CNS. [Link]

-

NIH. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. [Link]

-

PubMed Central. Safety and efficacy of AK0529 in respiratory syncytial virus‐infected infant patients: A phase 2 proof‐of‐concept trial. [Link]

-

NIH. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. [Link]

-

ResearchGate. Fluorocyclobutane‐containing pharmaceuticals and drug candidates. [Link]

-

NIH. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. [Link]

-

ResearchGate. The Role of Fluorine in the Discovery and Optimization of CNS Agents. [Link]

-

Ark Biosciences. Ark Biosciences Reports Successful Completion of Phase II Proof-of-Concept Clinical Trial of Ziresovir for Treatment of Infants Hospitalized with Respiratory Syncytial Virus (RSV) Infection. [Link]

-

Creative Diagnostics. LRRK2 Signaling Pathway. [Link]

-

PMC. Fluorinated Nucleosides: Synthesis and Biological Implication. [Link]

-

eScholarship.org. Structural Studies of Inhibitors with Clinically Relevant Influenza Endonuclease Variants. [Link]

-

MDPI. Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. [Link]

-

ResearchGate. MTT assay to determine the IC50 value of the different drugs and.... [Link]

-

PMC. Cyclobutanes in Small-Molecule Drug Candidates. [Link]

-

Contagion Live. Respiratory Syncytial Viral Infection: Treatment With Ziresovir in Infants. [Link]

-

PubMed. X-Ray Crystallography of Viruses. [Link]

-

PubMed. The advantages of describing covalent inhibitor in vitro potencies by IC50 at a fixed time point. IC50 determination of covalent inhibitors provides meaningful data to medicinal chemistry for SAR optimization. [Link]

-

Bio-protocol. Antiviral assay -Antimicrobial assay -Microbiology. [https://bio-protocol.org/bio101/e2 antiviral_assay]([Link] antiviral_assay)

-

Frontiers. Interaction of LRRK2 with kinase and GTPase signaling cascades. [Link]

-

ResearchGate. IC 50 mean values (μM) of selected fluorinated analogs after 24 h.... [Link]

-

ACS Publications. Discovery of Ziresovir as a Potent, Selective, and Orally Bioavailable Respiratory Syncytial Virus Fusion Protein Inhibitor. [Link]

-

Texas Children's Hospital. MTT Cell Assay Protocol. [Link]

-

MDPI. Progression and summary of LRRK2 small molecule kinase inhibitor development. [Link]

-

MDPI. X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds. [Link]

-

PubMed. Synthesis of cyclobutane nucleosides. [Link]

-

ResearchGate. A novel route for the synthesis of deoxy fluoro sugars and nucleosides. [Link]

-

PMC. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. [Link]

-

YouTube. HSV Antiviral Testing: Plaque Reduction Assays and Sequencing Options. [Link]

-

MDPI. QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. [Link]

-

YouTube. Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. [Link]

-

Frontiers. Identification of a Broad-Spectrum Viral Inhibitor Targeting a Novel Allosteric Site in the RNA-Dependent RNA Polymerases of Dengue Virus and Norovirus. [Link]

-

YouTube. The gene LRRK2 and its role in Parkinson's. [Link]

-

St Andrews Research Repository. Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics. [Link]

-

ResearchGate. Ziresovir in Hospitalized Infants with Respiratory Syncytial Virus Infection. [Link]

-

PMC. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. escholarship.org [escholarship.org]

- 3. researchgate.net [researchgate.net]

- 4. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog [oreateai.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Safety and efficacy of AK0529 in respiratory syncytial virus‐infected infant patients: A phase 2 proof‐of‐concept trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ark Biosciences Reports Successful Completion of Phase II Proof-of-Concept Clinical Trial of Ziresovir for Treatment of Infants Hospitalized with Respiratory Syncytial Virus (RSV) Infection [arkbiosciences.com]

- 10. contagionlive.com [contagionlive.com]

- 11. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Experimental protocol for using (1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride

An In-Depth Technical Guide to the Application of (1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride

Authored by a Senior Application Scientist

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the effective use of (1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride. Moving beyond a simple list of steps, this guide elucidates the strategic rationale behind its application, provides robust, self-validating experimental protocols, and outlines methods for comprehensive characterization of the resulting products.

Section 1: Strategic Rationale and Compound Profile

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune molecular properties.[1] Fluorinated amino acids and related building blocks are increasingly prominent in new drugs, largely because "fluorine editing" has proven to be an effective strategy in lead optimization.[1][2]

The gem-difluorocyclobutane moiety, in particular, is of significant interest as it can act as a bioisostere for other chemical groups and modulate key physicochemical properties. Its introduction into a molecule can improve aqueous solubility, enhance metabolic stability, reduce the basicity of adjacent amines, and potentially redirect metabolic pathways away from cytochrome P450 enzymes.[3] (1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride serves as a versatile and strategically valuable building block, providing a direct entry point for incorporating this highly sought-after fluorinated motif.[4]

The primary amine and hydroxyl groups are nucleophilic functional handles that allow for straightforward derivatization, making this compound an ideal starting material for building diverse compound libraries.[5][6]

Compound Properties Summary

| Property | Value |

| Chemical Formula | C₅H₁₀F₂NO · HCl |

| Molecular Weight | 177.60 g/mol |

| Appearance | White to off-white solid (typical) |

| Key Functional Groups | Primary Amine, Primary Alcohol, gem-Difluorocycloalkane |

| Primary Application | Synthetic building block in medicinal chemistry |

Section 2: Core Application: Amide Bond Formation

The most direct and widespread application of (1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride is its use as a nucleophile in amide coupling reactions. The primary amine readily reacts with activated carboxylic acids to form a stable amide bond, a fundamental linkage in a vast number of pharmaceutical agents. The following protocols detail two robust methods for achieving this transformation, selected to represent both classic and modern coupling strategies.

Protocol 1: EDC/HOBt-Mediated Amide Coupling (Carbodiimide Method)

This method is a widely used, cost-effective, and reliable protocol for amide bond formation. The mechanism involves the activation of the carboxylic acid by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[7] The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) mitigates side reactions and reduces the risk of racemization by forming an active ester, which then cleanly reacts with the amine.[8]

Materials:

-

(1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride

-

Carboxylic acid of interest (1.0 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

-

Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM (approx. 0.1-0.2 M concentration relative to the carboxylic acid).

-

Activation: Stir the solution at room temperature for 15-30 minutes to allow for the formation of the HOBt active ester.

-

Amine Addition: In a separate flask, suspend (1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride (1.1 eq) in a small amount of the reaction solvent. Add the base (DIPEA or TEA, 3.0 eq) to neutralize the hydrochloride salt and liberate the free amine. Causality Note: Two equivalents of base are needed to neutralize the hydrochloride salt and the HOBt, with a third to facilitate the coupling reaction.

-

Coupling Reaction: Add the amine/base solution dropwise to the activated carboxylic acid mixture at 0 °C (ice bath). Allow the reaction to warm to room temperature and stir for 8-16 hours.

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

-

Work-up: Dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Causality Note: The bicarbonate wash removes unreacted HOBt and carboxylic acid, while the brine wash helps to remove residual water.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes).

Protocol 2: HATU-Mediated Amide Coupling

HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a highly efficient uronium-based coupling reagent that often provides faster reaction times, higher yields, and is effective for coupling sterically hindered substrates.[9]

Materials:

-

(1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride

-

Carboxylic acid of interest (1.0 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous lithium chloride (LiCl) solution

Step-by-Step Protocol:

-

Reagent Preparation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

-

Activation & Amine Addition: To this solution, add (1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride (1.1 eq). Stir for 1-2 minutes.

-

Initiation: Slowly add DIPEA (3.0 eq) to the mixture. A color change (often to yellow) may be observed.

-

Coupling Reaction: Stir the reaction at room temperature for 1-4 hours. Expertise Note: HATU couplings are typically much faster than carbodiimide methods.

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting materials.

-

Work-up: Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash thoroughly with saturated aqueous LiCl solution (3x) to remove DMF. Follow with washes of saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting residue by flash column chromatography as described in Protocol 1.

Section 3: Protocol Validation and Product Characterization

Confirming the identity and purity of the synthesized amide is a critical step for ensuring the trustworthiness of the experimental results. A multi-technique approach is required for unambiguous structural validation.

Analytical Workflow for Product Validation

| Technique | Purpose | Expected Observations for a Successful Reaction |

| TLC / LC-MS | Reaction monitoring and initial product confirmation. | Disappearance of starting materials and appearance of a new spot/peak with the expected product mass. |

| ¹H NMR | Structural confirmation and purity assessment. | Appearance of a new amide N-H signal (typically a broad singlet or triplet), alongside characteristic signals for both the carboxylic acid fragment and the difluorocyclobutyl moiety. |

| ¹⁹F NMR | Confirmation of the difluorocyclobutyl group's integrity. | A complex multiplet in the expected region for a -CF₂- group, confirming the fluorine atoms are present. |

| ¹³C NMR | Carbon backbone confirmation. | Appearance of a new carbonyl signal for the amide bond (typically ~165-175 ppm) and signals corresponding to the difluorocyclobutane ring. |

| HRMS | Unambiguous molecular formula confirmation. | The measured mass should be within 5 ppm of the calculated exact mass for the desired product. |

Section 4: Safety, Handling, and Storage

Proper handling is essential for laboratory safety and maintaining the integrity of the reagent.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[10][11]

-

Handling: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12] Avoid contact with skin and eyes.[10] In case of contact, rinse immediately and thoroughly with water.

-

Storage: (1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride is a hydrochloride salt and is likely hygroscopic. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[13][14]

-

Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

Section 5: Visualization of Workflows and Concepts

Diagram 1: General Experimental Workflow

Caption: High-level workflow for amide coupling protocols.

Diagram 2: Strategic Impact of the gem-Difluoro Moiety

Caption: Rationale for using the difluorocyclobutyl building block.

References

-

ResearchGate. (2025, September). Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide-1 Receptor Agonists with Reduced hERG Inhibitory Activities. [Link]

- Google Patents. (n.d.).

-

Fisher Scientific. (n.d.). Amide Synthesis. [Link]

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

-

PubMed. (2020, January 15). Applications of fluorine-containing amino acids for drug design. [Link]

-

ResearchGate. (2025, August 6). Synthesis of (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material. [Link]

-

PubMed Central. (2025, July 10). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. [Link]

-

PubChem. (n.d.). (1-Aminocyclobutyl)methanol hydrochloride. [Link]

-

ADAMA. (n.d.). Safety Data Sheet. [Link]

-

ASHP. (n.d.). Frequency and Importance of Six Functional Groups that Play A Role in Drug Discovery. [Link]

-

MDPI. (n.d.). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

-

PubChem. (n.d.). (1-Aminocyclopropyl)methanol hydrochloride. [Link]

-

ASHP. (n.d.). Functional Group Characteristics and Roles. [Link]

-

MDPI. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Methanol. [Link]

-

Pharmaceutical Development. (2024, May 6). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. [Link]

-

PubMed. (n.d.). Discovery of Novel 7-[(1R,5S)-1-Amino-5-fluoro-3-azabicyclo[3.3.0]octan-3-yl]. [Link]

-

NIH. (n.d.). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

-

Ekart. (n.d.). (1-amino-4-methylcyclohexyl)methanol hydrochloride. [Link]

-

ResearchGate. (2025, October 16). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

-

PubChem. (n.d.). Fub-144. [Link]

-

PubChem. (n.d.). Methanol. [Link]

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frequency and Importance of Six Functional Groups that Play A Role in Drug Discovery – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 6. ashp.org [ashp.org]

- 7. Amide Synthesis [fishersci.co.uk]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. adama.com [adama.com]

- 12. dcfinechemicals.com [dcfinechemicals.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. aggiefab.tamu.edu [aggiefab.tamu.edu]

Application Notes and Protocols for Amide Bond Formation with (1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride

Introduction: The Strategic Value of Fluorinated Scaffolds in Modern Drug Discovery